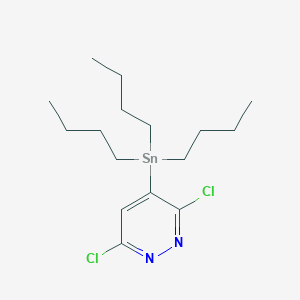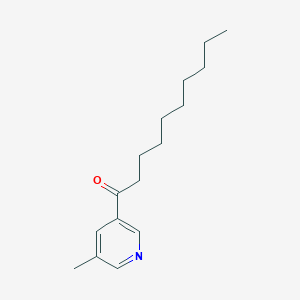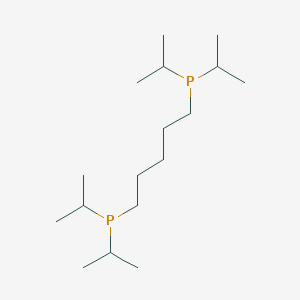![molecular formula C21H17ClOS B12575258 Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- CAS No. 209391-60-6](/img/structure/B12575258.png)
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a sulfinyl group, a chlorine atom, and a diphenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- typically involves multiple steps. One common method includes the reaction of 1-chloro-2,2-diphenylethene with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-2-(2,2-diphenylethenyl): Similar structure but lacks the sulfinyl group.
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfonyl]-4-methyl-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- imparts unique chemical properties, such as its ability to undergo specific redox reactions. This distinguishes it from similar compounds and makes it valuable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
209391-60-6 |
|---|---|
Molekularformel |
C21H17ClOS |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
1-(1-chloro-2,2-diphenylethenyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C21H17ClOS/c1-16-12-14-19(15-13-16)24(23)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI-Schlüssel |
BVJZDNKVZDVNOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)




![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)

![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)

![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
